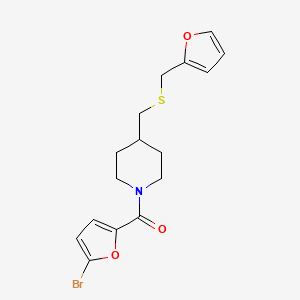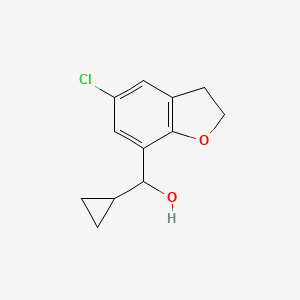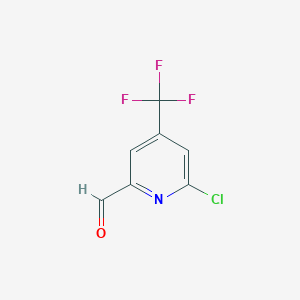
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide is a compound that features a cyclohexyl ring substituted with a pyridin-2-yloxy group and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide typically involves the following steps:
Formation of the pyridin-2-yloxy group: This can be achieved through the reaction of pyridine with an appropriate halogenated compound under basic conditions.
Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized to introduce the pyridin-2-yloxy group. This can be done using a nucleophilic substitution reaction.
Coupling with nicotinamide: The final step involves coupling the functionalized cyclohexyl ring with nicotinamide. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of nicotinamide derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, while the pyridin-2-yloxy group can enhance binding affinity to certain receptors. The cyclohexyl ring provides structural stability and influences the overall conformation of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler compound with similar biological activity.
Pyridin-2-yloxy derivatives: Compounds with similar structural features but different functional groups.
Cyclohexyl derivatives: Compounds with a cyclohexyl ring but different substituents.
Uniqueness
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide is unique due to its combination of a nicotinamide moiety, a pyridin-2-yloxy group, and a cyclohexyl ring. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse chemical reactivity.
Propiedades
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-4-3-10-18-12-13)20-14-6-8-15(9-7-14)22-16-5-1-2-11-19-16/h1-5,10-12,14-15H,6-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGECHSJDCBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide](/img/structure/B2609856.png)
![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2609857.png)
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2609858.png)
![N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609859.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide](/img/structure/B2609865.png)
![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

![3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2609868.png)
![N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2609869.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B2609870.png)
![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2609874.png)
![N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609875.png)
